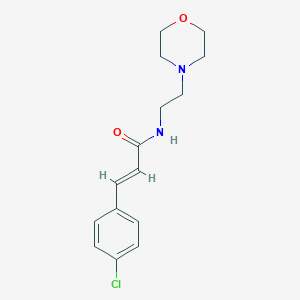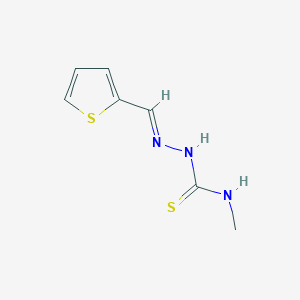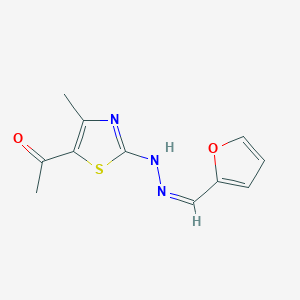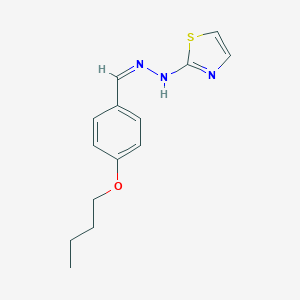
3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its ability to selectively bind to certain proteins, making it an important tool for studying the function and interactions of these proteins in living organisms.
作用机制
The mechanism of action of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide involves its ability to selectively bind to certain proteins. Specifically, this compound binds to proteins that contain a specific amino acid sequence, known as the FKBP12 binding site. Once bound, 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide can alter the function of these proteins, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide are diverse and depend on the specific proteins that it binds to. Some of the effects that have been observed include inhibition of cell growth, induction of apoptosis, and modulation of immune responses. Additionally, 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide is its ability to selectively bind to certain proteins. This makes it a valuable tool for studying the function and interactions of these proteins in living organisms. Additionally, 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide is relatively easy to synthesize and has a high yield, which makes it readily available for use in scientific research.
One limitation of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide is that it can have off-target effects on other proteins that contain the FKBP12 binding site. This can make it difficult to interpret the results of experiments that use this compound. Additionally, 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the use of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide in scientific research. One area of interest is the development of new drugs and therapies for various diseases. This compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another potential future direction is the use of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide in the study of protein-protein interactions in living organisms. This compound has already been used to study the function and interactions of several proteins, but there are likely many more proteins that could be studied using this compound.
Finally, there is potential for the development of new derivatives of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide that have improved selectivity and reduced toxicity. These derivatives could be used to study a wider range of proteins and could potentially be developed into new drugs and therapies for various diseases.
Conclusion:
In conclusion, 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide is a valuable tool for studying protein-protein interactions and has potential applications in the development of new drugs and therapies for various diseases. While there are limitations to its use in scientific research, the advantages of this compound make it a valuable tool for researchers in many different fields. As new derivatives and applications are developed, it is likely that the use of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide will continue to grow in the scientific community.
合成方法
The synthesis of 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with morpholine to form 4-chloro-N-morpholinobenzaldehyde. This intermediate is then reacted with ethylamine to form 3-(4-chlorophenyl)-N-(2-ethylaminoethyl)morpholine. Finally, this compound is reacted with acryloyl chloride to form 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide. The overall yield of this synthesis is approximately 50%.
科学研究应用
3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide has a wide range of applications in scientific research. One of its primary uses is in the study of protein-protein interactions. This compound is known to selectively bind to certain proteins, which allows researchers to study the function and interactions of these proteins in living organisms. Additionally, 3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide has been used in the development of new drugs and therapies for various diseases.
属性
产品名称 |
3-(4-Chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide |
|---|---|
分子式 |
C15H19ClN2O2 |
分子量 |
294.77 g/mol |
IUPAC 名称 |
(E)-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C15H19ClN2O2/c16-14-4-1-13(2-5-14)3-6-15(19)17-7-8-18-9-11-20-12-10-18/h1-6H,7-12H2,(H,17,19)/b6-3+ |
InChI 键 |
OXXYAQMRHNUGGX-ZZXKWVIFSA-N |
手性 SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=C(C=C2)Cl |
规范 SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)

![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)





![Methyl 4-{[2-cyano-3-(4-isopropylphenyl)acryloyl]amino}benzoate](/img/structure/B255227.png)
![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)